molecular formula C16H14FN3O B11052092 1-(4-Fluoro-phenyl)-2-imidazol-1-yl-1-pyridin-2-yl-ethanol

1-(4-Fluoro-phenyl)-2-imidazol-1-yl-1-pyridin-2-yl-ethanol

Cat. No.: B11052092
M. Wt: 283.30 g/mol
InChI Key: PQTWCAVQGUOKRL-UHFFFAOYSA-N
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Description

1-(4-Fluoro-phenyl)-2-imidazol-1-yl-1-pyridin-2-yl-ethanol is a synthetic organic compound that features a complex structure with a fluoro-substituted phenyl ring, an imidazole ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluoro-phenyl)-2-imidazol-1-yl-1-pyridin-2-yl-ethanol typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

    Attachment of the Phenyl and Pyridine Rings: The phenyl and pyridine rings are introduced through nucleophilic aromatic substitution reactions. The fluoro group on the phenyl ring can be introduced via electrophilic fluorination using reagents like Selectfluor.

    Formation of the Ethanol Moiety: The ethanol group is typically introduced through a Grignard reaction, where a Grignard reagent reacts with an appropriate carbonyl compound to form the alcohol.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the use of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluoro-phenyl)-2-imidazol-1-yl-1-pyridin-2-yl-ethanol can undergo various types of chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).

    Reduction: The compound can be reduced to remove the fluoro group or to reduce the imidazole or pyridine rings using reducing agents like LiAlH₄ (Lithium aluminium hydride).

    Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, KMnO₄, or Jones reagent.

    Reduction: LiAlH₄, NaBH₄ (Sodium borohydride).

    Substitution: Nucleophiles like NH₃ (Ammonia), RSH (Thiols), under conditions such as heating or using a catalyst.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: De-fluorinated compounds or reduced heterocycles.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, 1-(4-Fluoro-phenyl)-2-imidazol-1-yl-1-pyridin-2-yl-ethanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used to study the effects of fluorine substitution on the biological activity of phenyl-imidazole-pyridine derivatives. It can serve as a model compound for understanding the interactions between similar molecules and biological targets.

Medicine

Medicinally, this compound may be investigated for its potential as a therapeutic agent. The presence of the imidazole and pyridine rings suggests it could interact with various biological receptors or enzymes, making it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-phenyl)-2-imidazol-1-yl-1-pyridin-2-yl-ethanol would depend on its specific application. In a biological context, it might interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking due to its aromatic rings. The fluoro group could enhance binding affinity or selectivity by participating in halogen bonding.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chloro-phenyl)-2-imidazol-1-yl-1-pyridin-2-yl-ethanol
  • 1-(4-Bromo-phenyl)-2-imidazol-1-yl-1-pyridin-2-yl-ethanol
  • 1-(4-Methyl-phenyl)-2-imidazol-1-yl-1-pyridin-2-yl-ethanol

Uniqueness

1-(4-Fluoro-phenyl)-2-imidazol-1-yl-1-pyridin-2-yl-ethanol is unique due to the presence of the fluoro group, which can significantly alter its chemical and biological properties compared to its chloro, bromo, or methyl analogs. The fluoro group can enhance metabolic stability, binding affinity, and selectivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H14FN3O

Molecular Weight

283.30 g/mol

IUPAC Name

1-(4-fluorophenyl)-2-imidazol-1-yl-1-pyridin-2-ylethanol

InChI

InChI=1S/C16H14FN3O/c17-14-6-4-13(5-7-14)16(21,11-20-10-9-18-12-20)15-3-1-2-8-19-15/h1-10,12,21H,11H2

InChI Key

PQTWCAVQGUOKRL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C(CN2C=CN=C2)(C3=CC=C(C=C3)F)O

Origin of Product

United States

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